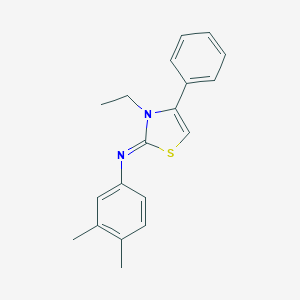![molecular formula C21H15Cl2NO3 B389162 N-(dibenzo[b,d]furan-3-yl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B389162.png)
N-(dibenzo[b,d]furan-3-yl)-2-(2,4-dichlorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(dibenzo[b,d]furan-3-yl)-2-(2,4-dichlorophenoxy)propanamide is a complex organic compound that features a dibenzofuran core linked to a dichlorophenoxy group via a propanamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-(2,4-dichlorophenoxy)propanamide typically involves multiple steps. The starting material, dibenzofuran, undergoes a series of reactions to introduce the necessary functional groups. One common method involves the halogenation of dibenzofuran followed by a Friedel-Crafts acylation to introduce the propanamide group. The dichlorophenoxy group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
科学的研究の応用
N-(dibenzo[b,d]furan-3-yl)-2-(2,4-dichlorophenoxy)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dibenzofuran: The parent compound, which lacks the dichlorophenoxy and propanamide groups.
Dichlorophenoxyacetic acid: A related compound with herbicidal properties.
Benzofuran: A simpler analog with a single benzene ring fused to a furan ring.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-2-(2,4-dichlorophenoxy)propanamide is unique due to its combination of structural features, which confer specific chemical and biological properties
特性
分子式 |
C21H15Cl2NO3 |
|---|---|
分子量 |
400.3g/mol |
IUPAC名 |
N-dibenzofuran-3-yl-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C21H15Cl2NO3/c1-12(26-19-9-6-13(22)10-17(19)23)21(25)24-14-7-8-16-15-4-2-3-5-18(15)27-20(16)11-14/h2-12H,1H3,(H,24,25) |
InChIキー |
VGTCLLUBJWIEHH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2)OC4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2)OC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389079.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389080.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389082.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389083.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389084.png)


![3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B389091.png)
![2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B389093.png)

![N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE](/img/structure/B389098.png)
![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389100.png)

![13-amino-9-(2,5-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389102.png)
